![molecular formula C10H5Br2N3 B12085942 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline](/img/structure/B12085942.png)
1,8-dibromo-3H-pyrazolo[3,4-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of two bromine atoms at positions 1 and 8 on the pyrazoloquinoline core. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline typically involves the bromination of a pyrazoloquinoline precursor. One common method is the bromination of 3H-pyrazolo[3,4-c]quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions to form different derivatives.
Coupling Reactions: The bromine atoms can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoloquinolines, while coupling reactions can produce biaryl or heteroaryl derivatives.
Applications De Recherche Scientifique
1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anticancer compounds.
Materials Science: The compound can be used in the development of organic semiconductors and fluorescent materials.
Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.
Chemical Sensors: The compound’s unique photophysical properties make it suitable for use in chemical sensors and fluorescent probes.
Mécanisme D'action
The mechanism of action of 1,8-dibromo-3H-pyrazolo[3,4-c]quinoline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolo core but differ in the fused ring structure and substitution pattern.
Pyrazolo[3,4-d]thiazoles: These compounds have a thiazole ring fused to the pyrazolo core and exhibit different chemical and biological properties.
Pyrazolo[4,3-f]quinolines: These compounds have a different fusion pattern and may have distinct photophysical and biological properties.
Uniqueness
1,8-Dibromo-3H-pyrazolo[3,4-c]quinoline is unique due to the presence of bromine atoms at specific positions, which can significantly influence its reactivity and properties. This makes it a valuable compound for various synthetic and research applications, offering opportunities for the development of novel materials and therapeutic agents.
Propriétés
Formule moléculaire |
C10H5Br2N3 |
|---|---|
Poids moléculaire |
326.97 g/mol |
Nom IUPAC |
1,8-dibromo-2H-pyrazolo[3,4-c]quinoline |
InChI |
InChI=1S/C10H5Br2N3/c11-5-1-2-7-6(3-5)9-8(4-13-7)14-15-10(9)12/h1-4H,(H,14,15) |
Clé InChI |
KYCQUXKWQJXDPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C3=C(NN=C3C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]phenol](/img/structure/B12085862.png)


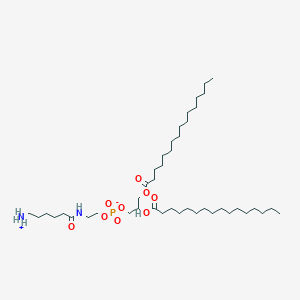
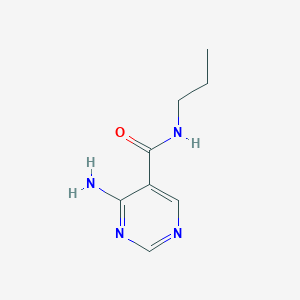
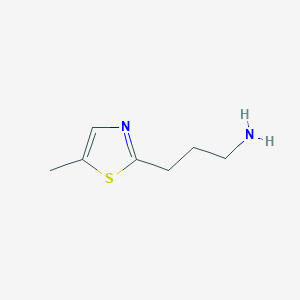

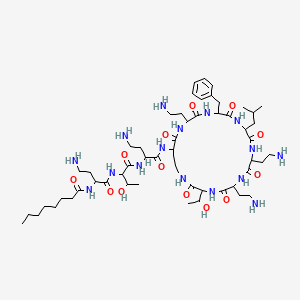

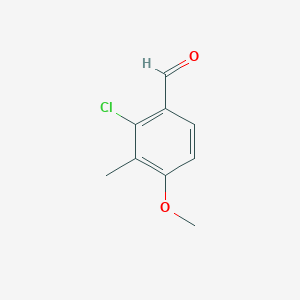


![3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine](/img/structure/B12085951.png)

